molecular formula C10H14O B1666560 4-Phenyl-1-butanol CAS No. 3360-41-6

4-Phenyl-1-butanol

Cat. No. B1666560
Key on ui cas rn: 3360-41-6
M. Wt: 150.22 g/mol
InChI Key: LDZLXQFDGRCELX-UHFFFAOYSA-N
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Patent
US09421532B2

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-phenyl-2-butanone (148 mg, 1.0 mol) and 1,1,1,3,3-pentamethyldisiloxane (371 mg, 2.5 mmol) were added through a syringe, and iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 24 hours. At 0° C., THF (1 mL) and tetrabutylammonium fluoride in THF (1 M, 1 mL) were then added to the solution, which was stirred at 0° C. for 1 hour. The solvent was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 4-phenyl-1-butanol (139 mg, 0.92 mmol, 92%). The results are shown as Entry 2 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9](=O)[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si](C)(C)[O:14][SiH](C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][OH:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
148 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(C)=O
Name
Quantity
371 mg
Type
reactant
Smiles
C[Si](O[SiH](C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 30-mL eggplant flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
was heat
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen atmosphere
ADDITION
Type
ADDITION
Details
iron complex A (5.0 mg, 0.01 mmol) was added as catalyst
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel-

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.92 mmol
AMOUNT: MASS 139 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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